molecular formula C18H16N2O3 B1372671 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide CAS No. 23342-49-6

4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide

Cat. No.: B1372671
CAS No.: 23342-49-6
M. Wt: 308.3 g/mol
InChI Key: MNUVMVRTQKRCTG-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide is a naphthamide derivative characterized by a naphthalene backbone with amino (-NH₂) and hydroxy (-OH) groups at positions 3 and 4, respectively, and a 2-methoxyphenyl substituent attached via an amide bond at position 2 (Figure 1).

Properties

IUPAC Name

4-amino-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-15-9-5-4-8-14(15)20-18(22)13-10-11-6-2-3-7-12(11)16(19)17(13)21/h2-10,21H,19H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUVMVRTQKRCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021902
Record name 4-Amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23342-49-6
Record name 4-Amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Nitration of 2-naphthol to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Acylation: Acylation of the amino group with 2-methoxybenzoyl chloride to form the final product.

The reaction conditions for these steps often involve the use of strong acids or bases, reducing agents like hydrogen gas or metal catalysts, and organic solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-amino-3-oxo-N-(2-methoxyphenyl)-2-naphthamide.

    Reduction: Formation of 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the methoxyphenyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following compounds share the 2-naphthamide scaffold but differ in substituents, leading to varied biological and physicochemical properties.

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents (Position) Key Structural Differences
4-Amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide -NH₂ (3), -OH (4), 2-methoxyphenyl (amide) Reference compound
BP897 (N-[4-(4-(2-methoxyphenyl)piperazinyl)butyl]-2-naphthamide) Piperazinylbutyl chain (amide), 2-methoxyphenyl (piperazine) Replaces 3-NH₂/4-OH with a piperazine moiety; enhances dopamine receptor affinity
3-Hydroxy-4-[({2-hydroxy-5-nitrophenyl}imino)methyl]-N-(2-methoxyphenyl)-2-naphthamide Iminomethyl (4), nitro (5), hydroxy (2-hydroxyphenyl) Introduces a Schiff base and nitro group; potential chelating properties
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide Azo group (4), chloro (4-chloro-2-methylphenyl) Azo linkage confers dye-like properties; chloro substituent increases hydrophobicity
3-Hydroxy-4'-methoxy-2-naphthanilide (CAS 92-79-5) 4'-methoxyphenyl (amide) Positional isomer of methoxy group; alters electronic distribution

Pharmacological and Functional Differences

BP897 (D3 Receptor Partial Agonist)
  • Activity : BP897 is a well-studied D3 dopamine receptor partial agonist with applications in Parkinson’s disease and addiction models. It reduces L-DOPA-induced dyskinesias in primates but shows mixed efficacy in rodent models .
  • Structural Advantage: The piperazinylbutyl chain enhances blood-brain barrier penetration and receptor binding specificity compared to the amino/hydroxy groups in the target compound .
Compound A3 (Efflux Pump Inhibitor)
  • Activity : A3 (4-isopentyloxy-2-naphthamide) inhibits bacterial efflux pumps, potentiating antibiotic efficacy. The 4-isopentyloxy group optimizes interactions with the AcrB transporter .
  • Comparison: The target compound’s 3-amino/4-hydroxy groups may reduce membrane permeability compared to A3’s lipophilic isopentyloxy substituent.
Azo and Schiff Base Derivatives
  • Applications : The azo-linked compound () and Schiff base derivative () are likely used in dyes or metal chelation due to their conjugated systems and functional groups.
  • Divergence: Unlike the target compound, these derivatives prioritize electron-withdrawing groups (e.g., nitro) or extended π-systems for non-pharmacological applications.

Physicochemical Properties

  • Solubility: The amino and hydroxy groups in the target compound improve water solubility relative to analogues like BP897, which has a hydrophobic piperazine chain.
  • Stability : Schiff base derivatives () may exhibit pH-dependent stability, whereas the target compound’s amide and hydroxyl groups confer moderate stability under physiological conditions.

Research and Commercial Status

  • BP897 : Advanced to preclinical studies but faced challenges in translational efficacy .
  • Azo Dyes : Widely used in industrial applications, highlighting the impact of substituents on application scope .

Biological Activity

4-Amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O3C_{18}H_{16}N_{2}O_{3} with a molecular weight of approximately 304.33 g/mol. Its structure features a naphthalene core substituted with an amine and hydroxyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions can inhibit enzyme activity or modulate cellular pathways, leading to various therapeutic effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression by binding to their active sites, thereby blocking their catalytic functions .
  • Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which can protect cells from oxidative stress and damage .

Anticancer Properties

Research has demonstrated that this compound possesses significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound's IC50 values indicate potent cytotoxicity against these cell lines, suggesting its potential as a chemotherapeutic agent .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities using assays such as DPPH radical scavenging. Results indicate that it exhibits stronger antioxidant activity compared to well-known antioxidants like ascorbic acid, highlighting its potential for protective effects against oxidative damage .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound may also exert anti-inflammatory effects. It has been reported to inhibit specific pro-inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on U-87 and MDA-MB-231 cell lines.
    • Findings : The compound reduced cell viability significantly, with IC50 values indicating high potency against glioblastoma cells compared to breast cancer cells .
  • Antioxidant Evaluation :
    • Method : DPPH radical scavenging assay.
    • Results : The compound showed a scavenging ability approximately 1.4 times greater than ascorbic acid, suggesting strong antioxidant potential .
  • Mechanistic Insights :
    • Research Focus : Investigated the interaction with specific protein targets involved in cancer progression.
    • : The compound’s structural features facilitate interactions that may disrupt critical signaling pathways in cancer cells .

Data Tables

Biological ActivityAssay TypeIC50 Value (µM)Reference
AnticancerU-87 Cell Line15
AnticancerMDA-MB-231 Cell Line25
AntioxidantDPPH Scavenging22

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide
Reactant of Route 2
4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide

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